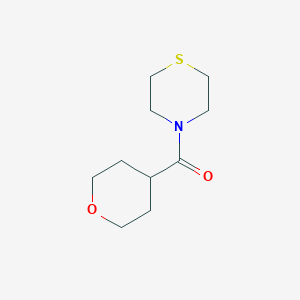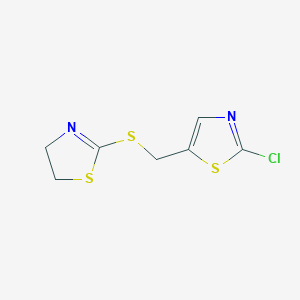
(2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide is a heterocyclic organic compound featuring a thiazole ring structure. Thiazoles are known for their diverse biological activities and are integral in various pharmaceutical and industrial applications. This compound, with its unique structural features, holds significant potential in medicinal chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide typically involves the formation of the thiazole ring followed by chlorination and subsequent sulfide linkage. One common method includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions.
Chlorination: The thiazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Sulfide Linkage: The chlorinated thiazole is reacted with a thiol or a thioether to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent production quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding thioethers or thiols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, alkoxides, under reflux conditions in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers, thiols.
Substitution: Amino-thiazoles, alkoxy-thiazoles.
科学的研究の応用
Chemistry
In chemistry, (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents. Its ability to interact with biological macromolecules is of significant interest in drug design.
Medicine
In medicine, derivatives of this compound are explored for their potential as anti-inflammatory, anticancer, and antiviral agents. The thiazole ring system is a common motif in many pharmacologically active compounds.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and rubber accelerators. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide involves its interaction with cellular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. This compound may inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.
類似化合物との比較
Similar Compounds
Thiazole: The parent compound, known for its aromaticity and biological activity.
Benzothiazole: Contains a fused benzene ring, exhibiting different reactivity and biological properties.
Isothiazole: An isomer of thiazole with distinct chemical behavior.
Uniqueness
(2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide is unique due to its dual thiazole rings and the presence of a chlorine atom, which enhances its reactivity and potential for forming diverse derivatives. This structural uniqueness contributes to its varied applications in scientific research and industry.
特性
IUPAC Name |
2-chloro-5-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2S3/c8-6-10-3-5(13-6)4-12-7-9-1-2-11-7/h3H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCNQZDTSNAAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/new.no-structure.jpg)
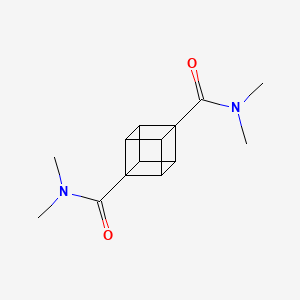
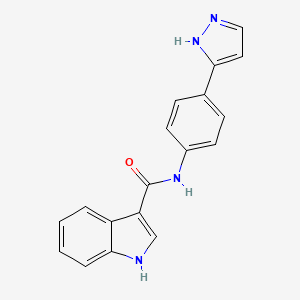
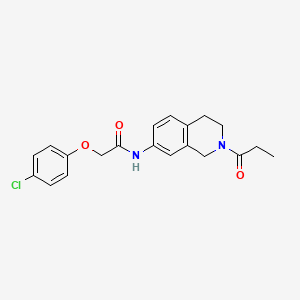

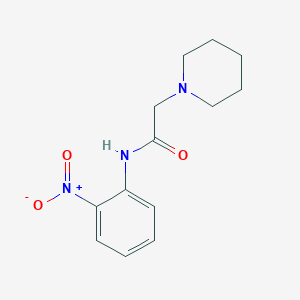
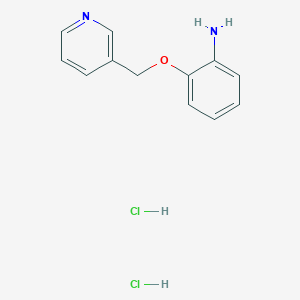
![3-(benzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2683821.png)
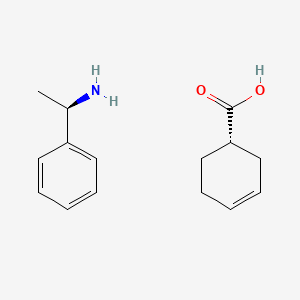
![ethyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2683825.png)
![1-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2683827.png)
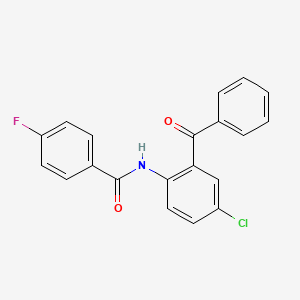
![4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2683829.png)
